molecular formula C13H29BrN2S B1617133 Laurylisothiuronium bromide CAS No. 3545-42-4

Laurylisothiuronium bromide

Cat. No.: B1617133
CAS No.: 3545-42-4
M. Wt: 325.35 g/mol
InChI Key: WFERTJGZWKWNMF-UHFFFAOYSA-N
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Description

Laurylisothiuronium bromide is a quaternary ammonium compound widely used in various fields, including medical, environmental, and industrial research. It is a cationic surfactant characterized by a long hydrophobic chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in a range of applications from detergents to antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Laurylisothiuronium bromide can be synthesized through the reaction of lauryl chloride with thiourea, followed by the addition of hydrobromic acid. The reaction typically proceeds as follows:

  • Lauryl chloride reacts with thiourea to form laurylisothiuronium chloride.
  • The laurylisothiuronium chloride is then treated with hydrobromic acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:

  • Mixing lauryl chloride and thiourea in a solvent such as ethanol.
  • Heating the mixture to facilitate the reaction.
  • Adding hydrobromic acid to convert the intermediate product to this compound.
  • Purifying the final product through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Laurylisothiuronium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with this compound.

    Oxidizing Agents: Strong oxidizing agents can oxidize the thiourea moiety.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Laurylisothiuronium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and as an antimicrobial agent due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents

Mechanism of Action

The primary mechanism of action of laurylisothiuronium bromide involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, leading to membrane disruption and cell lysis. This action is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, enhancing its efficacy.

Comparison with Similar Compounds

Laurylisothiuronium bromide can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a different alkyl chain length.

    Benzalkonium Chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.

Uniqueness: this compound is unique due to its specific combination of a long hydrophobic chain and a thiourea moiety, which imparts distinct surfactant and antimicrobial properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial efficacy .

Properties

IUPAC Name

dodecyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFERTJGZWKWNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188956
Record name Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-42-4
Record name Carbamimidothioic acid, dodecyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudourea, 2-dodecyl-2-thio-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurylisothiuronium bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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